molecular formula C4H6BrN3 B1281857 5-Bromo-1-methyl-1H-pyrazol-3-amine CAS No. 89088-55-1

5-Bromo-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1281857
CAS No.: 89088-55-1
M. Wt: 176.01 g/mol
InChI Key: UJJBZKBDWUAWKA-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic systems. It interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a reactant in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in pharmaceutical applications . The compound’s interactions with enzymes often involve nucleophilic substitution reactions, where the amino group of this compound acts as a nucleophile.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways. For example, pyrazole derivatives, including this compound, have been shown to inhibit ATP-sensitive potassium channels in cardiac muscle, which can affect heart function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to changes in their activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures (2–8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of pyrazole derivatives have been associated with respiratory tract irritation and digestive tract issues. It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and alter metabolite levels. For example, it can participate in the synthesis of more complex heterocyclic compounds, influencing the overall metabolic network .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common method involves the bromination of 1-methyl-1H-pyrazol-3-amine. This reaction typically takes place in an anhydrous solvent with the addition of a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions .

Another method involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexane-2,5-dione to form 3-(2,5-dimethylpyrrolyl)-1-methylpyrazole. This intermediate is then reacted with n-butyl lithium and cyanogen bromide in tetrahydrofuran solution at -78°C to produce 5-bromo-3-(2,5-dimethylpyrrolyl)-1-methylpyrazole. Finally, the compound is treated with hydroxylamine hydrochloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions produce corresponding oxides and reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, pyrazole derivatives are known to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

5-bromo-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJBZKBDWUAWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531912
Record name 5-Bromo-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89088-55-1
Record name 5-Bromo-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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